5-Iodo-4-(trifluoromethyl)thiazol-2-amine
Description
The compound "5-Iodo-4-(trifluoromethyl)thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. This particular derivative is characterized by the presence of an iodo substituent at the fifth position and a trifluoromethyl group at the fourth position of the thiazole ring, along with an amine group at the second position.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and components. For instance, imidazo[2,1-b]thiazol-5-amine derivatives are synthesized through a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . Similarly, 4-thiazolidinones are used as key intermediates for synthesizing various thiazole derivatives . These methods demonstrate the versatility of thiazole chemistry and the potential for synthesizing a compound like 5-Iodo-4-(trifluoromethyl)thiazol-2-amine through analogous strategies.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have been determined, revealing the orientation of the amino group and the nature of intra- and intermolecular interactions . Similarly, the structure of ibuprofen-thiadiazole hybrid compounds has been characterized, providing insights into the protonated form of the thiadiazole moiety in the solid phase . These studies suggest that the molecular structure of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine could also be analyzed to reveal its conformation and bonding characteristics.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines yields 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Additionally, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine involves the reduction of a benzylidene-thiazol-2-amine derivative . These reactions highlight the reactivity of thiazole compounds and the potential for 5-Iodo-4-(trifluoromethyl)thiazol-2-amine to participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their substituents. For instance, the presence of a trifluoromethyl group can impact the compound's electron distribution and reactivity, as seen in the synthesis of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives . Proton tautomerism and stereoisomerism are also observed in thiazole derivatives with trifluoromethylphenylamino substituents, affecting their structural properties . The hydrogen bonding patterns in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole demonstrate the role of non-covalent interactions in determining the solid-state structure . These properties are relevant to understanding the behavior of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine in different environments.
Scientific Research Applications
Summary of the Application
Trifluoromethylpyridine (TFMP) derivatives, which include “5-Iodo-4-(trifluoromethyl)thiazol-2-amine”, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives involve various methods. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Antioxidant
Summary of the Application
Thiazole derivatives, including “5-Iodo-4-(trifluoromethyl)thiazol-2-amine”, have been found to exhibit antioxidant properties .
Methods of Application or Experimental Procedures
The antioxidant properties of thiazole derivatives are typically evaluated using various in vitro assays, such as the DPPH radical scavenging assay .
Results or Outcomes
Thiazole derivatives have shown promising results in these assays, indicating their potential as antioxidants .
3. Analgesic
Summary of the Application
Thiazole derivatives are also being explored for their analgesic (pain-relieving) properties .
Methods of Application or Experimental Procedures
The analgesic properties of thiazole derivatives are typically evaluated using animal models of pain, such as the hot plate test and the acetic acid-induced writhing test .
Results or Outcomes
Several thiazole derivatives have demonstrated significant analgesic activity in these tests .
4. Antimicrobial
Summary of the Application
Thiazole derivatives, including “5-Iodo-4-(trifluoromethyl)thiazol-2-amine”, have been found to exhibit antimicrobial properties .
Methods of Application or Experimental Procedures
The antimicrobial properties of thiazole derivatives are typically evaluated using various in vitro assays, such as the disk diffusion method .
Results or Outcomes
Thiazole derivatives have shown promising results in these assays, indicating their potential as antimicrobials .
5. Antifungal
Summary of the Application
Thiazole derivatives are also being explored for their antifungal properties .
Methods of Application or Experimental Procedures
The antifungal properties of thiazole derivatives are typically evaluated using various in vitro assays, such as the broth dilution method .
Results or Outcomes
Several thiazole derivatives have demonstrated significant antifungal activity in these tests .
properties
IUPAC Name |
5-iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3IN2S/c5-4(6,7)1-2(8)11-3(9)10-1/h(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIRKYPQKWDIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627759 | |
Record name | 5-Iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-4-(trifluoromethyl)thiazol-2-amine | |
CAS RN |
682342-65-0 | |
Record name | 5-Iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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